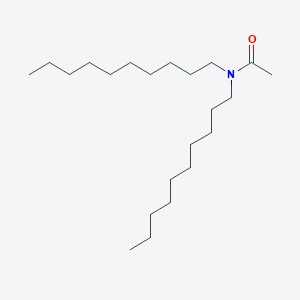
N,N-didecylacetamide
Overview
Description
N,N-didecylacetamide: is an organic compound belonging to the class of amides. It is characterized by the presence of two decyl groups attached to the nitrogen atom of an acetamide moiety. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-didecylacetamide can be synthesized through the reaction of decylamine with acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the amide bond. The general reaction is as follows: [ \text{2 C}{10}\text{H}{21}\text{NH}_2 + \text{(CH}3\text{CO)}2\text{O} \rightarrow \text{C}{10}\text{H}{21}\text{NHCOCH}_3 + \text{CH}_3\text{COOH} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-didecylacetamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form decylamine and acetic acid.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding amine oxides.
Substitution: this compound can participate in substitution reactions where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Decylamine and acetic acid.
Oxidation: Amine oxides.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Chemistry: N,N-didecylacetamide is used as a surfactant in various chemical processes, including emulsification and dispersion of hydrophobic compounds.
Biology: In biological research, this compound is used to study the interactions of surfactants with biological membranes and proteins.
Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of hydrophobic drugs.
Industry: this compound is employed in the formulation of detergents, lubricants, and anti-static agents.
Mechanism of Action
Mechanism: The surfactant properties of N,N-didecylacetamide are attributed to its ability to reduce surface tension and form micelles. The decyl groups interact with hydrophobic surfaces, while the acetamide moiety interacts with polar environments.
Molecular Targets and Pathways: this compound targets hydrophobic surfaces and interfaces, facilitating the dispersion and solubilization of hydrophobic compounds.
Comparison with Similar Compounds
N,N-dimethylacetamide: A polar solvent with similar amide functionality but different alkyl groups.
N,N-diethylacetamide: Another amide with ethyl groups instead of decyl groups.
N,N-dimethylformamide: A related compound with a formamide group instead of an acetamide group.
Uniqueness: N,N-didecylacetamide is unique due to its long decyl chains, which impart distinct surfactant properties compared to shorter alkyl chain amides. This makes it particularly effective in applications requiring strong hydrophobic interactions.
Properties
IUPAC Name |
N,N-didecylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45NO/c1-4-6-8-10-12-14-16-18-20-23(22(3)24)21-19-17-15-13-11-9-7-5-2/h4-21H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPCLGLPAYVHCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN(CCCCCCCCCC)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















